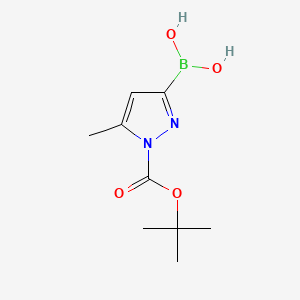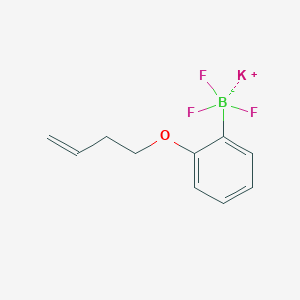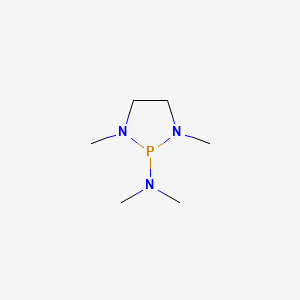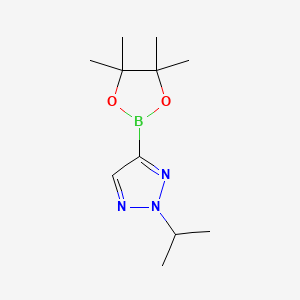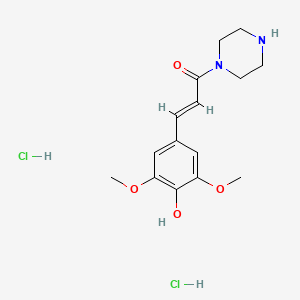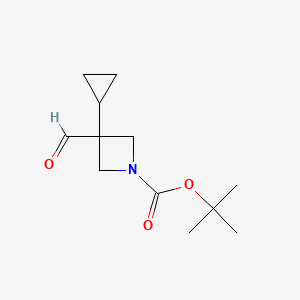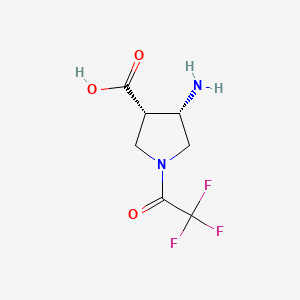
rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an amino group, a trifluoroacetyl group, and a carboxylic acid group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods may vary depending on the scale of production and the desired properties of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- (3R,4R)-4-amino-1-acetylpyrrolidine-3-carboxylic acid
- (3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid
Uniqueness
The presence of the trifluoroacetyl group in “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H9F3N2O3 |
|---|---|
分子量 |
226.15 g/mol |
IUPAC名 |
(3S,4S)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3N2O3/c8-7(9,10)6(15)12-1-3(5(13)14)4(11)2-12/h3-4H,1-2,11H2,(H,13,14)/t3-,4+/m0/s1 |
InChIキー |
YZUYQUPVHKBBEG-IUYQGCFVSA-N |
異性体SMILES |
C1[C@@H]([C@@H](CN1C(=O)C(F)(F)F)N)C(=O)O |
正規SMILES |
C1C(C(CN1C(=O)C(F)(F)F)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
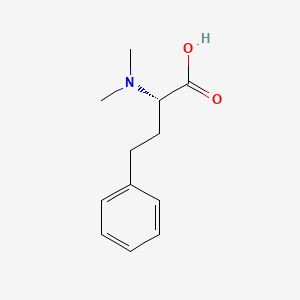
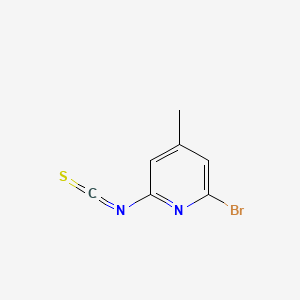
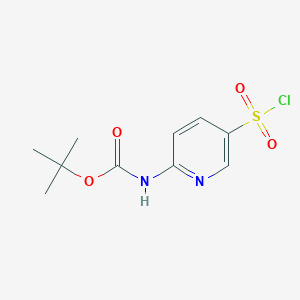
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
